methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
“Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate” is a derivative of pyrazole . Pyrazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole derivatives have been synthesized for various applications, including as potential herbicides .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, 1 HNMR, 13 CNMR, and HRMS of the synthesized compounds were used to confirm their structures .Scientific Research Applications
Multicomponent Assembling for Therapeutic Agents
A study by Elinson et al. (2014) presented a sodium acetate-catalyzed multicomponent reaction to efficiently create substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are promising ligands for treating human inflammatory diseases like TNFα-mediated conditions. This environmentally benign synthesis emphasizes a fast, efficient route for creating diverse molecules for biomedical applications, showcasing the compound's utility in medicinal chemistry Elinson et al., 2014.
Structural and Computational Studies
Research by Shen et al. (2012) on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, involved comprehensive structural analysis and computational studies. These efforts provided insights into the stability and tautomeric preferences of these compounds, offering valuable information for the design of pharmaceuticals and agrochemicals Shen et al., 2012.
Novel Building Blocks for Heterocyclic Synthesis
Prezent et al. (2016) introduced a new method using methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a building block for synthesizing pyrazolo[4,3-c]pyridines. This approach underscores the compound's role in creating heterocyclic structures, vital for developing new therapeutic agents Prezent et al., 2016.
Green Synthesis Approaches
Al-Matar et al. (2010) focused on the solvent-free synthesis of pyrano[2,3-c]pyrazoles, demonstrating the compound's versatility in creating pharmacologically active substances through environmentally friendly methods. This research emphasizes the importance of green chemistry in the synthesis of biologically active molecules Al-Matar et al., 2010.
Antioxidant and Coordination Complex Studies
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes to explore hydrogen bonding's effect on self-assembly and investigate antioxidant activities. This study highlights the compound's potential in material science and its biological applications, particularly in antioxidant properties Chkirate et al., 2019.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-3-6(10)9(8-5)4-7(11)12-2/h3,8H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRHCMONNODHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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